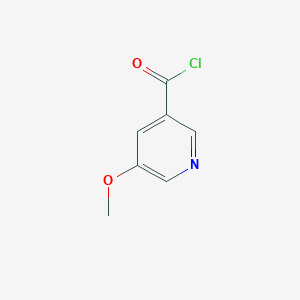
5-Methoxynicotinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxynicotinoyl chloride is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Synthesis of Bioactive Compounds
5-Methoxynicotinoyl chloride serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly noted for its role in creating derivatives that exhibit significant biological activities. For instance, derivatives synthesized from this compound have shown promising results in antimicrobial assays against drug-resistant pathogens. Research indicates that certain synthesized compounds can enhance the efficacy of established antibiotics, potentially restoring their activity against resistant strains .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of compounds derived from this compound. These derivatives demonstrate strong antioxidant properties and inhibit monoamine oxidase B (MAO-B), making them candidates for the treatment of neurodegenerative disorders such as Parkinson’s disease. Notably, some derivatives have shown the ability to protect neuronal cells from oxidative stress, thereby enhancing cellular viability under toxic conditions .
Antimicrobial Activity
In Vitro Studies
The antimicrobial efficacy of compounds derived from this compound has been extensively studied. In vitro tests revealed that these compounds exhibit varying degrees of activity against different bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The most effective derivatives were able to inhibit the growth of these pathogens at low concentrations, suggesting their potential as new antimicrobial agents .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
5-methoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-5(7(8)10)3-9-4-6/h2-4H,1H3 |
Clave InChI |
RNLSEDVSKZPYSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















